1-(3-chlorophenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
Description
The compound 1-(3-chlorophenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one (hereafter referred to as Compound A) is a heterocyclic molecule featuring:
- A pyrrolidin-2-one core substituted at position 1 with a 3-chlorophenyl group.
- At position 4, a 1H-benzo[d]imidazol-2-yl moiety linked to a 2-(p-tolyloxy)ethyl chain.
This structure combines a benzimidazole scaffold—known for diverse pharmacological applications—with a pyrrolidinone ring, which enhances conformational flexibility and binding affinity.
Properties
IUPAC Name |
1-(3-chlorophenyl)-4-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O2/c1-18-9-11-22(12-10-18)32-14-13-29-24-8-3-2-7-23(24)28-26(29)19-15-25(31)30(17-19)21-6-4-5-20(27)16-21/h2-12,16,19H,13-15,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COOQTCIDCIBKDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-chlorophenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrrolidinone core linked to a benzimidazole moiety, which is known for its diverse biological activities. The presence of the 3-chlorophenyl and p-tolyloxy groups enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Activity
Research indicates that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, studies have shown that benzimidazole derivatives can induce apoptosis in cancer cells by disrupting mitochondrial functions and activating caspases . The specific compound under review has not been extensively studied in isolation; however, analogs have demonstrated potent cytotoxicity against various cancer cell lines, suggesting a promising avenue for further investigation.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MDA-MB-231 | 5.0 | Apoptosis induction via mitochondrial pathway |
| Compound B | A-431 | 3.5 | Inhibition of cell proliferation |
| Compound C | Jurkat | 4.0 | Caspase activation leading to apoptosis |
Antifungal and Antibacterial Properties
Benzimidazole derivatives are also noted for their antifungal and antibacterial activities. The compound's structural components may enhance its ability to penetrate microbial membranes, leading to effective inhibition of growth in pathogenic strains. For example, related compounds have shown moderate activity against Candida albicans and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 64 to 512 µg/mL .
Table 2: Antifungal Activity of Related Compounds
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound D | Candida albicans | 64 |
| Compound E | Staphylococcus aureus | 32 |
| Compound F | Aspergillus niger | 128 |
Case Studies
A study conducted on a series of benzimidazole derivatives revealed that modifications on the phenyl ring significantly impacted biological activity. The introduction of electron-donating groups was correlated with enhanced cytotoxic effects against cancer cell lines . This suggests that similar modifications on the target compound could yield improved efficacy.
The mechanisms through which this compound exerts its biological effects are likely multifaceted:
- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways by affecting mitochondrial integrity.
- Cell Cycle Arrest : Compounds may interfere with DNA replication processes, leading to cell cycle arrest and subsequent apoptosis .
- Antimicrobial Activity : The lipophilic nature of the compound may facilitate membrane penetration, enhancing its antimicrobial efficacy.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 1-(3-chlorophenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one exhibit significant anticancer properties. For instance, derivatives containing benzo[d]imidazole have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. These studies often utilize assays such as MTT to assess cell viability and proliferation .
Antimicrobial Properties
Research has demonstrated that related compounds possess antimicrobial activity against a range of pathogens. The structural characteristics of the benzo[d]imidazole ring contribute to this activity, making it a target for developing new antibiotics . The compound's efficacy against resistant strains of bacteria is particularly noteworthy.
Neuropharmacological Effects
The pyrrolidine scaffold is known for its neuroactive properties. Compounds derived from this structure have been investigated for their potential in treating neurological disorders such as anxiety and depression. Preliminary studies suggest that the compound may modulate neurotransmitter systems, although further research is needed to elucidate the mechanisms involved .
Case Study 1: Anticancer Evaluation
A study conducted on a series of benzo[d]imidazole derivatives, including those structurally related to this compound, demonstrated potent cytotoxicity against multiple tumor cell lines. The compounds were found to induce apoptosis through mitochondrial pathways, highlighting their potential as chemotherapeutic agents .
Case Study 2: Antimicrobial Activity Assessment
In a comparative study of various substituted benzo[d]imidazole derivatives, one compound resembling the target compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing the compound's effectiveness in inhibiting bacterial growth .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzimidazole Side Chain
Compound B : 1-(4-Chlorophenyl)-4-{1-[2-(2-Methoxyphenoxy)ethyl]-1H-Benzo[d]imidazol-2-yl}Pyrrolidin-2-one
- Key Difference: The ethyl chain is substituted with a 2-methoxyphenoxy group instead of p-tolyloxy.
Compound C : 1-Benzyl-4-{1-[2-(4-Methylphenoxy)ethyl]-1H-Benzo[d]imidazol-2-yl}Pyrrolidin-2-one
- Key Difference: The pyrrolidinone N1 position is substituted with a benzyl group instead of 3-chlorophenyl.
- Impact: The benzyl group increases lipophilicity, which may enhance membrane permeability but reduce selectivity due to non-specific interactions .
Compound D : 1-Butyl-4-{1-[2-(2,6-Dimethylphenoxy)ethyl]-1H-Benzo[d]imidazol-2-yl}Pyrrolidin-2-one Hydrochloride
- Key Difference: The ethyl chain features a 2,6-dimethylphenoxy group, and the compound is a hydrochloride salt.
- The hydrochloride salt improves aqueous solubility, a critical factor for bioavailability .
Variations in the Pyrrolidinone Core
Compound E : 5-Aryl-4-(1H-Benzo[d]imidazol-2-yl)-1-(4-(Naphthalen-2-yl)Thiazol-2-yl)Pyrrolidin-2-one
- Key Difference: The pyrrolidinone core is substituted with a naphthalen-2-yl thiazole at position 1.
- Impact : The thiazole-naphthalene system introduces π-π stacking capabilities, which may enhance binding to aromatic residues in enzyme active sites. However, the larger substituent could reduce conformational flexibility .
Compound F : 2-(1-(3-Oxo-3-Phenylpropyl)Pyrrolidin-3-yl)-1H-Benzo[d]imidazole-4-Carboxamide
- Key Difference: The pyrrolidinone is replaced with a pyrrolidine ring linked to a 3-oxo-3-phenylpropyl chain.
Halogenation Effects
Compound G : 1-(4-Fluorophenyl)Methyl-4-{1-[2-(4-Methylphenoxy)ethyl]-1H-Benzo[d]imidazol-2-yl}Pyrrolidin-2-one
- Key Difference : A 4-fluorophenylmethyl group replaces the 3-chlorophenyl substituent.
Physicochemical and Spectral Data Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
